

GSK-7975A: A Technical Guide to a Selective CRAC Channel Inhibitor

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Compound of Interest

Compound Name: GSK-7975A

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Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a key role in a multitude of cellular processes, including immune responses, gene expression, and cell proliferation.[1][2][3] The identification of STIM (Stromal Interaction Molecule) as the endoplasmic reticulum calcium sensor and Orai as the pore-forming subunit of the CRAC channel has paved the way for the development of targeted inhibitors.[4][5] **GSK-7975A** has emerged as a potent and selective inhibitor of CRAC channels, offering a valuable tool for dissecting the physiological roles of store-operated calcium entry (SOCE) and presenting a potential therapeutic avenue for various pathologies, including inflammatory and autoimmune disorders.[2][6] This technical guide provides an in-depth overview of **GSK-7975A**, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

GSK-7975A exerts its inhibitory effect on CRAC channels by acting directly on the Orai pore-forming subunit.[7][8] Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to calcium influx.[1][4][5] Crucially, studies have demonstrated that **GSK-7975A** does not interfere with the upstream events of STIM1

oligomerization or the subsequent coupling of STIM1 to Orai1.^{[7][9]} This indicates that its mechanism is downstream of these initial activation steps.

FRET (Förster Resonance Energy Transfer) microscopy experiments have shown that the application of 10 μ M **GSK-7975A** does not affect STIM1 oligomerization or the interaction between STIM1 and Orai1.^[7] Instead, evidence suggests that **GSK-7975A** acts as an allosteric modulator or a direct pore blocker of the Orai channel.^{[7][8]} Its inhibitory action is characterized by a relatively slow onset and limited reversibility upon washout.^[7] Furthermore, the inhibitory efficacy of **GSK-7975A** is influenced by the pore geometry of the Orai channel, with mutations in the selectivity filter, such as Orai1 E106D, significantly reducing its blocking effect.^{[7][10]}

Quantitative Inhibitory Data

The inhibitory potency of **GSK-7975A** has been quantified across various cell types and experimental conditions. The following tables summarize the key quantitative data.

Target	Cell Line	Experimental Method	IC50 Value	Reference
Orai1-mediated ICRAC	HEK293	Whole-cell patch clamp	4.1 μ M	[7]
Orai3-mediated ICRAC	HEK293	Whole-cell patch clamp	3.8 μ M	[7]
Endogenous CRAC channels	RBL-2H3	Thapsigargin-induced Ca^{2+} entry	$0.8 \pm 0.1 \mu\text{M}$	[7]
SOCE	Murine pancreatic acinar cells	Thapsigargin-induced SOCE	$\sim 3.4 \mu\text{M}$	[11]
2-APB stimulated Orai3 currents	HEK293	Whole-cell patch clamp	$\sim 50 \mu\text{M}$	[7]

Parameter	Condition	Observation	Concentration	Reference
Inhibition of Orai1 currents	Full blockade	Slower kinetics than La ³⁺	10 μM	[7]
Reversibility	Wash-out	Almost no current recovery over 4 min	-	[7]
Effect on STIM1 oligomerization	FRET	No significant effect	10 μM	[7]
Effect on STIM1-Orai1 coupling	FRET	No significant effect	10 μM	[7]
Inhibition of mediator release	Mast cells	Up to 50% reduction	3 μM	[6]
Inhibition of cytokine release	T-cells	Fully blocked	-	[6]

Selectivity Profile

GSK-7975A exhibits a notable degree of selectivity for CRAC channels. However, some off-target effects have been reported.

Ion Channel	Effect	IC50 / EC50	Reference
L-type (CaV1.2) Ca ²⁺ channels	Slight inhibitory effect	8 μM	[7][12]
TRPV6 channels	Potent inhibition	-	[12][13]
Other ion channels (panel)	No significant effect	> 10 μM	[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents (ICRAC) through CRAC channels in the plasma membrane of a single cell.

Objective: To characterize the inhibitory effect of **GSK-7975A** on Orai1/Orai3-mediated currents.

Cell Preparation:

- HEK293 cells are co-transfected with STIM1 and either Orai1 or Orai3 expression vectors.
- Cells are cultured on glass coverslips for 24-48 hours post-transfection.

Solutions:

- Internal Pipette Solution (for passive store depletion): 145 mM Cesium methane sulfonate, 8 mM NaCl, 3.5 mM MgCl₂, 10 mM HEPES, 20 mM EGTA, pH 7.2 with CsOH.
- External Solution: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

Recording Procedure:

- Establish a whole-cell recording configuration using a patch-clamp amplifier.
- Hold the cell at a potential of 0 mV.
- Apply voltage ramps from -90 mV to +90 mV over 1 second, repeated every 5 seconds to elicit ICRAC.
- Allow currents to fully develop through passive store depletion by the EGTA in the pipette solution.
- Once a stable baseline ICRAC is established, perfuse the external solution containing various concentrations of **GSK-7975A**.
- Record the inhibition of the current over time.

FRET (Förster Resonance Energy Transfer) Microscopy

FRET microscopy is utilized to investigate the protein-protein interactions between STIM1 molecules (oligomerization) and between STIM1 and Orai1 (coupling).

Objective: To determine if **GSK-7975A** affects STIM1 oligomerization or STIM1-Orai1 interaction.

Cell Preparation:

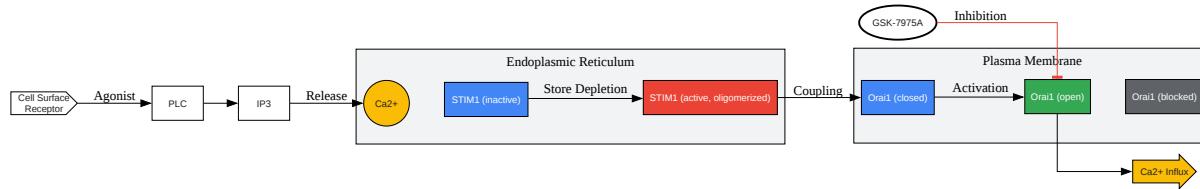
- For STIM1 oligomerization: Co-transfect HEK293 cells with STIM1-CFP and STIM1-YFP constructs.
- For STIM1-Orai1 interaction: Co-transfect HEK293 cells with STIM1-CFP and Orai1-YFP constructs.
- Culture cells on glass-bottom dishes.

Experimental Procedure:

- Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.
- Identify cells expressing both fluorophores.
- Pre-incubate the cells with **GSK-7975A** (e.g., 10 μ M) for 5 minutes.
- Induce store depletion by adding thapsigargin (e.g., 2 μ M) to the external solution.
- Monitor the FRET signal (e.g., by measuring the fluorescence lifetime of the donor or the sensitized emission of the acceptor) before and after store depletion in the presence of **GSK-7975A**.
- Compare the FRET efficiency to control cells not treated with the inhibitor. An increase in FRET indicates protein interaction.

Visualizations

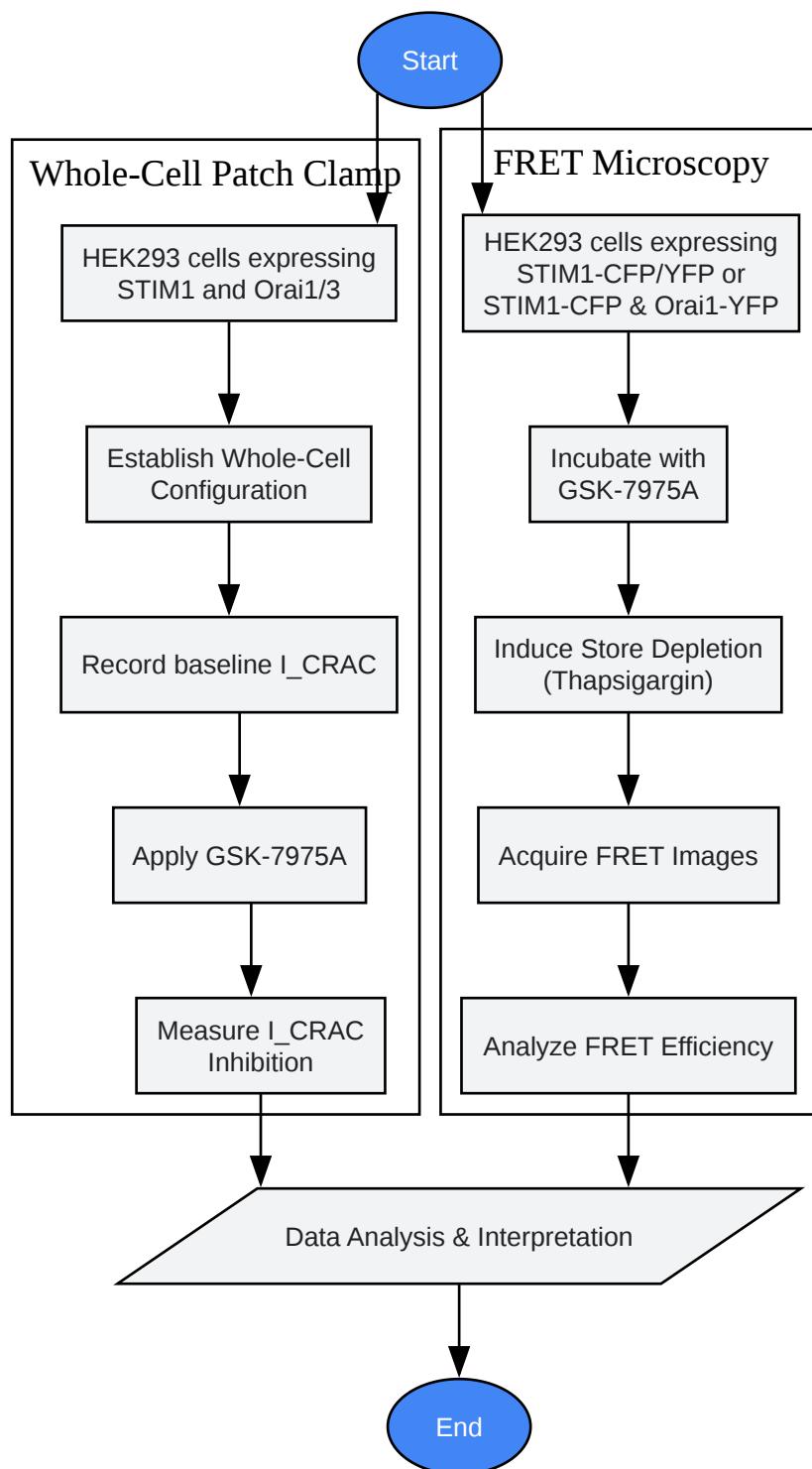
Signaling Pathway Diagram



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Caption: CRAC channel activation by store depletion and inhibition by **GSK-7975A**.

Experimental Workflow Diagram

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Caption: Workflow for characterizing **GSK-7975A**'s effects.

Conclusion

GSK-7975A is a valuable pharmacological tool for the study of CRAC channel function. Its mechanism of action, downstream of STIM1 activation and directly targeting the Orai pore, provides a specific means to probe the consequences of SOCE inhibition. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers aiming to utilize **GSK-7975A** in their investigations of calcium signaling pathways and their role in health and disease. As research in this area continues, a thorough understanding of such inhibitors is paramount for the development of novel therapeutic strategies.

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